Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- typically involves the formation of the pyrido-pyrazine core followed by the introduction of the dimethylaminoethyl and methyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a suitable pyridine derivative and a hydrazine derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development .
Medicine
In medicine, Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering possibilities for the treatment of various diseases .
Industry
In industrial applications, this compound can be used in the development of new materials, such as fluorescent dyes or polymers. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido-pyrazine derivatives and related heterocyclic compounds. Examples include:
- Pyrido(2,3-b)pyrazine
- Pyrazolo(3,4-b)pyridine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
Uniqueness
Pyrido(2,3-b)pyrazin-3(4H)-one, 4-(2-(dimethylamino)ethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
86004-86-6 |
---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-2-methylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C12H16N4O/c1-9-12(17)16(8-7-15(2)3)11-10(14-9)5-4-6-13-11/h4-6H,7-8H2,1-3H3 |
InChI Key |
RFQYNHNYBUKQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N(C1=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.